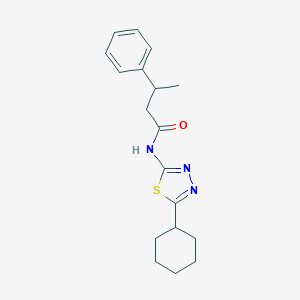
N-(2-chlorobenzyl)-N'-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-cyclopentylthiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity. PC-PLC is a key enzyme involved in the metabolism of phospholipids and is known to play a role in various physiological processes, including cell signaling, membrane trafficking, and lipid homeostasis.
作用機序
N-(2-chlorobenzyl)-N'-cyclopentylthiourea inhibits PC-PLC activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is a key signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea in lab experiments is its specificity for PC-PLC inhibition. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea is relatively inexpensive and easy to use. However, one limitation of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea is its solubility in DMSO, which may limit its use in certain experiments. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in scientific research. One area of interest is the role of PC-PLC in the development and progression of cancer, and the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in these areas.
合成法
N-(2-chlorobenzyl)-N'-cyclopentylthiourea can be synthesized through a simple two-step reaction involving the reaction of chlorobenzyl chloride with cyclopentylamine followed by the reaction of the resulting intermediate with thiourea. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
科学的研究の応用
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been widely used in scientific research as a tool to study the role of PC-PLC in various physiological processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and has been used to investigate the role of PC-PLC in cell signaling, membrane trafficking, and lipid homeostasis. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been used to study the effects of PC-PLC inhibition on various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
特性
製品名 |
N-(2-chlorobenzyl)-N'-cyclopentylthiourea |
|---|---|
分子式 |
C13H17ClN2S |
分子量 |
268.81 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) |
InChIキー |
PCPKDGXBGYQAOT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
正規SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)